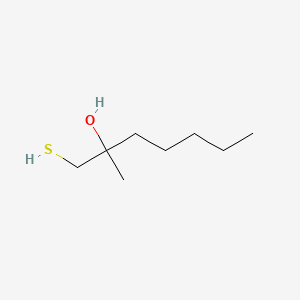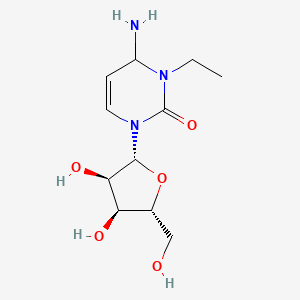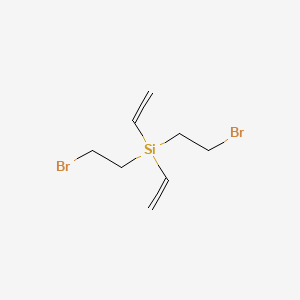
Bis(2-bromoethyl)(diethenyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-bromoethyl)(diethenyl)silane is an organosilicon compound with the molecular formula C8H14Br2Si It is characterized by the presence of two bromoethyl groups and two ethenyl groups attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-bromoethyl)(diethenyl)silane typically involves the reaction of diethenylsilane with 2-bromoethyl bromide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows: [ \text{Diethenylsilane} + 2 \text{Bromoethyl bromide} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-bromoethyl)(diethenyl)silane can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl groups can be replaced by other nucleophiles, leading to the formation of new compounds.
Addition Reactions: The ethenyl groups can participate in addition reactions with electrophiles, resulting in the formation of substituted silanes.
Reduction Reactions: The compound can be reduced to form silanes with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Addition Reactions: Electrophiles such as halogens, acids, and hydrogen can be used. The reactions may require catalysts such as palladium or platinum.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted silanes, while addition reactions with hydrogen can produce fully saturated silanes.
Aplicaciones Científicas De Investigación
Bis(2-bromoethyl)(diethenyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds
Biology: The compound can be used to modify surfaces of biomaterials, enhancing their biocompatibility and functionality.
Medicine: Research is ongoing to explore its potential use in drug delivery systems, where its ability to form stable bonds with biological molecules can be advantageous.
Industry: It is used in the production of specialty polymers and coatings, where its reactivity and stability are valuable properties.
Mecanismo De Acción
The mechanism by which bis(2-bromoethyl)(diethenyl)silane exerts its effects involves the interaction of its functional groups with target molecules. The bromoethyl groups can participate in nucleophilic substitution reactions, while the ethenyl groups can undergo addition reactions. These interactions can lead to the formation of stable bonds with various substrates, enabling the compound to modify surfaces or form new materials.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-chloroethyl)(diethenyl)silane: Similar in structure but with chlorine atoms instead of bromine. It has different reactivity and applications.
Bis(2-bromoethyl)(dimethyl)silane: Contains methyl groups instead of ethenyl groups, leading to different chemical properties and uses.
Diethenyl(dimethyl)silane:
Uniqueness
Bis(2-bromoethyl)(diethenyl)silane is unique due to the presence of both bromoethyl and ethenyl groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Propiedades
Número CAS |
51664-47-2 |
|---|---|
Fórmula molecular |
C8H14Br2Si |
Peso molecular |
298.09 g/mol |
Nombre IUPAC |
bis(2-bromoethyl)-bis(ethenyl)silane |
InChI |
InChI=1S/C8H14Br2Si/c1-3-11(4-2,7-5-9)8-6-10/h3-4H,1-2,5-8H2 |
Clave InChI |
FYBFDYNFIJPJSE-UHFFFAOYSA-N |
SMILES canónico |
C=C[Si](CCBr)(CCBr)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


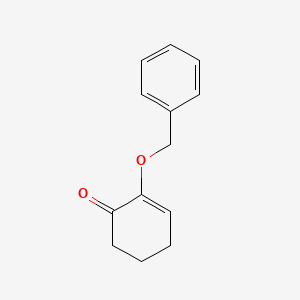
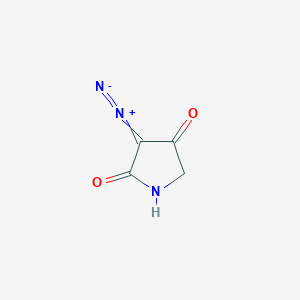
![4,7,7-Trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B14648004.png)

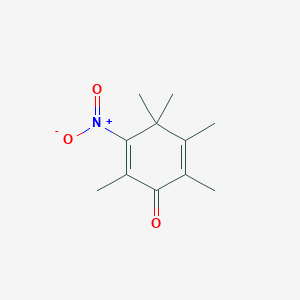


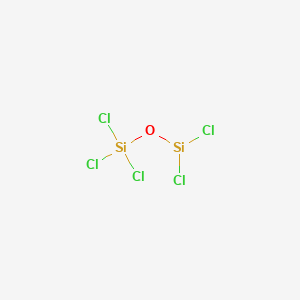
![2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol;carbamic acid](/img/structure/B14648050.png)
![N~2~-[(4-Hydroxyphenyl)methyl]-L-glutamine](/img/structure/B14648053.png)

